2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide
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Overview
Description
2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyridinylmethyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclopropylamine derivative and a pyridinylmethyl halide in the presence of a base to form the desired amide linkage. The reaction conditions often include solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions can vary but typically involve solvents like ethanol, dichloromethane, or acetonitrile, and temperatures ranging from -78°C to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as alkyl or acyl groups, into the molecule .
Scientific Research Applications
2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide: This compound shares a similar structure but lacks the methyl group on the butanamide chain.
N-(pyridin-2-yl)amides: These compounds have a similar pyridinylmethyl group but differ in the amide linkage and other substituents.
Uniqueness
2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide is unique due to its combination of a cyclopropyl group, a pyridinylmethyl group, and a methyl-substituted butanamide chain. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C14H21N3O/c1-10(2)13(15)14(18)17(12-5-6-12)9-11-4-3-7-16-8-11/h3-4,7-8,10,12-13H,5-6,9,15H2,1-2H3 |
InChI Key |
UISYQGJVYMPEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CN=CC=C1)C2CC2)N |
Origin of Product |
United States |
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